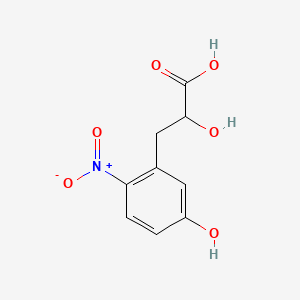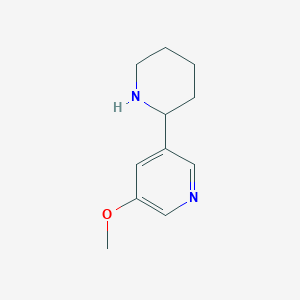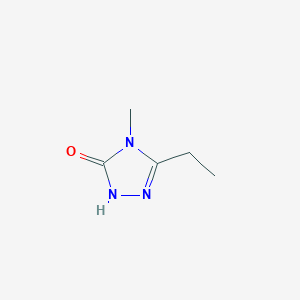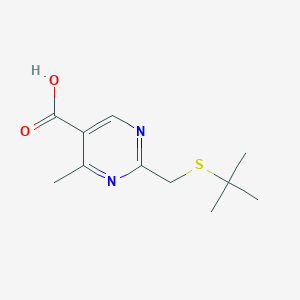
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid is an organic compound that features both hydroxyl and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by subsequent hydroxylation. For example, starting with a phenylpropanoic acid derivative, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound can then be hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are typically optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid and nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be compared with similar compounds such as:
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(2-Hydroxyphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar hydroxyl substitution but different position of the nitro group.
Propiedades
Fórmula molecular |
C9H9NO6 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO6/c11-6-1-2-7(10(15)16)5(3-6)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
Clave InChI |
MGUNLEMSCRAXOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC(C(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)


![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)



![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)
